molecular formula C9H14ClN3O B2749955 N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide CAS No. 1379396-08-3

N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide

Katalognummer B2749955
CAS-Nummer: 1379396-08-3
Molekulargewicht: 215.68
InChI-Schlüssel: DOSUKCDXSWOIFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide, also known as BDP-1, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to inhibit the activity of a variety of proteins involved in cancer cell growth and survival, making it an attractive target for drug development.

Wirkmechanismus

N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide acts as a small molecule inhibitor by binding to the active site of target proteins and preventing their activity. This inhibition occurs through the formation of covalent bonds between this compound and the target protein, leading to a decrease in protein activity and subsequent inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on cancer cells. These effects include inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. This compound has also been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for use in combination therapy.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide in lab experiments include its high purity and specificity for target proteins. However, the limitations of using this compound include its limited solubility in aqueous solutions and potential toxicity at high concentrations.

Zukünftige Richtungen

For research on N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide include further optimization of its synthesis and characterization of its pharmacokinetic properties. Additionally, studies on the efficacy of this compound in combination with other cancer therapies are needed to determine its potential as a clinical candidate. Finally, the identification of biomarkers that predict response to this compound treatment would be valuable for patient selection in clinical trials.

Synthesemethoden

The synthesis of N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide involves several steps, beginning with the reaction of 2-chloroacetamide with 2-butanone to produce a pyrazoline intermediate. This intermediate is then treated with hydrazine to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields of pure compound, making it suitable for use in research studies.

Wissenschaftliche Forschungsanwendungen

N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several proteins involved in cancer cell growth and survival, including AKT, mTOR, and STAT3. Inhibition of these proteins leads to decreased cancer cell proliferation and increased cell death, making this compound a promising candidate for further drug development.

Eigenschaften

IUPAC Name

N-(2-butylpyrazol-3-yl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O/c1-2-3-6-13-8(4-5-11-13)12-9(14)7-10/h4-5H,2-3,6-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABYFUUAITUBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC=N1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.